molecular formula C7H9F3N2O B13623899 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13623899
M. Wt: 194.15 g/mol
InChI Key: CUBNQHDHJJXCDF-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that features a pyrazole ring substituted with two methyl groups and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic acid and a suitable reducing agent to introduce the trifluoromethyl group onto the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol or alkane derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2,2,2-Trifluoroethanol: Contains the trifluoromethyl group but lacks the pyrazole ring.

    1-(1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol: Similar structure but without the methyl groups on the pyrazole ring.

Uniqueness

1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the pyrazole ring with methyl and trifluoromethyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9F3N2O

Molecular Weight

194.15 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C7H9F3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3,6,13H,1-2H3

InChI Key

CUBNQHDHJJXCDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C(F)(F)F)O

Origin of Product

United States

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